1,4-Dichlorobutane-2S-3S-diol 1,4-Dichlorobutane-2S-3S-diol
Brand Name: Vulcanchem
CAS No.: 139165-54-1
VCID: VC20761473
InChI: InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
SMILES: C(C(C(CCl)O)O)Cl
Molecular Formula: C4H8Cl2O2
Molecular Weight: 159.01 g/mol

1,4-Dichlorobutane-2S-3S-diol

CAS No.: 139165-54-1

Cat. No.: VC20761473

Molecular Formula: C4H8Cl2O2

Molecular Weight: 159.01 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichlorobutane-2S-3S-diol - 139165-54-1

Specification

CAS No. 139165-54-1
Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
IUPAC Name (2S,3S)-1,4-dichlorobutane-2,3-diol
Standard InChI InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1
Standard InChI Key SAUBRJOIKMVSRU-QWWZWVQMSA-N
Isomeric SMILES C([C@H]([C@@H](CCl)O)O)Cl
SMILES C(C(C(CCl)O)O)Cl
Canonical SMILES C(C(C(CCl)O)O)Cl
Melting Point 126.5 °C

Introduction

Chemical Identity and Physical Properties

1,4-Dichlorobutane-2S-3S-diol is an organic compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . This compound is characterized by its specific stereochemistry, with the 2S,3S configuration indicating the spatial arrangement of the hydroxyl groups. The compound is registered with CAS number 139165-54-1 and is also known by several synonyms including (2S,3S)-1,4-DICHLOROBUTANE-2,3-DIOL .

Structure and Stereochemistry

The compound features a four-carbon backbone (butane) with two chlorine atoms at positions 1 and 4, and two hydroxyl groups at positions 2 and 3. The "2S-3S" designation in the name specifies the stereochemical configuration of the hydroxyl groups, following the Cahn-Ingold-Prelog priority rules for absolute stereochemistry. This stereospecificity is critical for its biological activity and chemical reactivity.

Physical Properties

Table 1: Physical Properties of 1,4-Dichlorobutane-2S-3S-diol

PropertyValue
Molecular FormulaC4H8Cl2O2
Molecular Weight159.01 g/mol
CAS Number139165-54-1
Physical StateSolid (at standard conditions)
Stereochemistry2S,3S configuration

Synthesis and Production Methods

Laboratory Synthetic Routes

The synthesis of 1,4-Dichlorobutane-2S-3S-diol can be achieved through several methods, with chlorination of stereospecific butane-2,3-diol being one of the most common approaches. The stereochemistry of the starting material is crucial to ensure the desired 2S,3S configuration in the final product.

Reaction Conditions and Mechanisms

A detailed synthetic route for the conversion of 1,4-Dichlorobutane-2S-3S-diol to its sulfate derivative has been documented. This process involves a two-stage reaction sequence :

Stage 1: Treatment of (2S,3S)-1,4-dichlorobutan-2,3-diol with thionyl chloride in tetrachloromethane for 0.5 hours under heating conditions .

Stage 2: Reaction with ruthenium trichloride and sodium periodate in a mixed solvent system of tetrachloromethane, water, and acetonitrile at 0°C for approximately 1 hour, followed by additional processing steps .

This synthetic pathway yields (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS: 190850-76-1) with a reported yield of 93% . The high yield indicates the efficiency of this synthetic approach.

Chemical Reactivity and Transformations

Types of Chemical Reactions

1,4-Dichlorobutane-2S-3S-diol can participate in various chemical reactions, primarily due to the reactivity of its functional groups. The compound can undergo:

  • Oxidation reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

  • Reduction reactions: Various reducing agents can convert the compound to different derivatives.

  • Substitution reactions: The chlorine atoms, being good leaving groups, can be substituted with other functional groups through nucleophilic substitution reactions.

Reagents and Reaction Conditions

Table 2: Common Reagents and Conditions for 1,4-Dichlorobutane-2S-3S-diol Reactions

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideControlled temperature, Aqueous or organic solvent systems
SubstitutionNucleophiles (NaOH, NH3)Various temperatures and solvent systems based on desired selectivity
Conversion to SulfateThionyl chloride, Ruthenium trichloride, Sodium periodateMulti-stage process with specific temperature control

Derivatives and Related Compounds

An important derivative of 1,4-Dichlorobutane-2S-3S-diol is its sulfate form, (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS: 190850-76-1) . This compound has a molecular weight of 221.06 g/mol and formula C4H6Cl2O4S .

Understanding the relationship between 1,4-Dichlorobutane-2S-3S-diol and other related compounds can provide insights into its chemical behavior. For instance, 1,4-butanediol, a related compound without the chlorine atoms, is known to be metabolized to γ-hydroxybutyric acid in biological systems .

Biochemical and Toxicological Considerations

Metabolism and Disposition

Applications and Research Directions

Current Applications

  • Pharmaceutical research

  • Antimicrobial agent development

  • Chemical synthesis as an intermediate

Future Research Opportunities

Several areas warrant further investigation regarding 1,4-Dichlorobutane-2S-3S-diol:

  • Detailed evaluation of its antimicrobial spectrum and mechanisms

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of novel chemical transformations and derivatives

  • Comprehensive toxicological assessment

  • Investigation of potential applications in medicinal chemistry or materials science

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